Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane
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Overview
Description
Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a complex organic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane typically involves the reaction of germanium tetrachloride with an appropriate organolithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
GeCl4+RLi→RGeCl3+LiCl
where R represents the organic moiety. The intermediate organogermanium chloride is then further reacted with triethylgermanium chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The compound can participate in substitution reactions where the germanium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield germanium dioxide, while reduction reactions can produce organogermanium hydrides .
Scientific Research Applications
Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane include:
- Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane
- Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]stannane
Uniqueness
This compound is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium atom can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62262-89-9 |
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Molecular Formula |
C20H34GeO |
Molecular Weight |
363.1 g/mol |
IUPAC Name |
triethyl-[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane |
InChI |
InChI=1S/C20H34GeO/c1-8-18(21(9-2,10-3)11-4)16-20(5,6)17-12-14-19(22-7)15-13-17/h8,12-15H,9-11,16H2,1-7H3 |
InChI Key |
YCEHQTYXYLKFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=CC)CC(C)(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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